Mca-SEVNLDAEFK(Dnp)

BACE-1 kinetics FRET substrate Alzheimer's disease

Researchers requiring sensitive BACE-1 activity detection in HTS formats often face poor signal-to-background ratios with wild-type substrates. Mca-SEVNLDAEFK(Dnp) solves this with the Swedish mutant sequence delivering ~10-fold enhanced cleavage (kcat/Km = 17.1 s⁻¹·μM⁻¹) and >95% quenching efficiency. • 20-fold fluorescence enhancement upon cleavage enables robust detection in 384/1536-well formats • >100-fold selectivity over BACE-2 minimizes interference in brain homogenate and CSF studies • Supplied at ≥98% purity with validated Km = 0.7 μM, kcat = 12 s⁻¹ for reproducible SAR campaigns

Molecular Formula C68H88N14O27
Molecular Weight 1533.5 g/mol
Cat. No. B6303111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMca-SEVNLDAEFK(Dnp)
Molecular FormulaC68H88N14O27
Molecular Weight1533.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC
InChIInChI=1S/C68H88N14O27/c1-33(2)24-45(76-65(99)47(30-52(69)84)79-67(101)58(34(3)4)80-61(95)43(20-22-55(88)89)74-66(100)49(32-83)72-53(85)26-37-27-57(92)109-51-29-39(108-6)16-17-40(37)51)63(97)78-48(31-56(90)91)62(96)71-35(5)59(93)73-42(19-21-54(86)87)60(94)77-46(25-36-12-8-7-9-13-36)64(98)75-44(68(102)103)14-10-11-23-70-41-18-15-38(81(104)105)28-50(41)82(106)107/h7-9,12-13,15-18,27-29,33-35,42-49,58,70,83H,10-11,14,19-26,30-32H2,1-6H3,(H2,69,84)(H,71,96)(H,72,85)(H,73,93)(H,74,100)(H,75,98)(H,76,99)(H,77,94)(H,78,97)(H,79,101)(H,80,95)(H,86,87)(H,88,89)(H,90,91)(H,102,103)/t35-,42-,43-,44-,45-,46-,47-,48-,49-,58-/m0/s1
InChIKeyVVRDRGFGUVYUOH-PKEZMKBBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mca-SEVNLDAEFK(Dnp): BACE-1 FRET Substrate


Mca-SEVNLDAEFK(Dnp) is a peptide FRET (Förster Resonance Energy Transfer) substrate specifically designed for Beta-secretase 1 (BACE‑1) [1]. It comprises the 'Swedish' mutant amyloid precursor protein (APP) sequence (SEVNLDAEFK) flanked by a 7‑methoxycoumarin (Mca) fluorophore and a 2,4‑dinitrophenyl (Dnp) quencher [2]. The compound is supplied with a typical purity ≥98% and is optimized for real‑time kinetic monitoring of BACE‑1 activity in high‑throughput screening formats .

Mca-SEVNLDAEFK(Dnp): Superiority Over Generic Substrates


While many BACE‑1 FRET substrates share the Mca/Dnp fluorophore‑quencher pair, the embedded peptide sequence dictates enzyme recognition and catalytic efficiency [1]. The Swedish mutant motif (SEVNLDAEFK) in Mca‑SEVNLDAEFK(Dnp) enhances BACE‑1 cleavage rate approximately 10‑fold over the wild‑type sequence (SEVKMDAEFR), a critical property for achieving assay sensitivity required in high‑throughput inhibitor screens [2]. Substitution with substrates lacking this mutation or employing alternative FRET pairs (e.g., EDANS/Dabcyl) can result in drastically different kinetic profiles, lower signal‑to‑background ratios, and incomparable inhibition data .

Mca-SEVNLDAEFK(Dnp) Performance Benchmarks


BACE-1 Catalytic Efficiency

Mca-SEVNLDAEFK(Dnp) exhibits a catalytic efficiency (kcat/Km) for BACE-1 of 17.1 s⁻¹·μM⁻¹ (calculated from Km = 0.7 μM and kcat = 12 s⁻¹ [1]). In contrast, the wild‑type APP sequence (SEVKMDAEFR) has a reported kcat/Km of 0.028 s⁻¹·μM⁻¹ (Km = 7 μM, kcat = 0.002 s⁻¹) [2]. This represents a ~600‑fold improvement in enzymatic efficiency, directly attributable to the Swedish mutation present in the target compound.

BACE-1 kinetics FRET substrate Alzheimer's disease

Fluorescence Quenching Efficiency

The Mca/Dnp FRET pair in Mca-SEVNLDAEFK(Dnp) exhibits a quenching efficiency exceeding 95%, as measured by the residual fluorescence of the intact substrate [1]. This value is significantly higher than the ~80‑85% quenching efficiency typically observed for the EDANS/Dabcyl pair used in alternative BACE‑1 substrates such as RE(EDANS)EVNLDAEFK(DABCYL)R . The superior quenching translates to a 20‑fold fluorescence enhancement upon cleavage [1].

FRET efficiency Fluorescence quenching Assay sensitivity

BACE-1 vs. BACE-2 Selectivity

Mca-SEVNLDAEFK(Dnp) demonstrates a selectivity ratio >100 for BACE‑1 over the closely related aspartyl protease BACE‑2 [1]. In contrast, many alternative BACE‑1 substrates (e.g., MCA‑EIDLMVLDK‑Dnp) show significantly lower selectivity ratios (~10‑20 fold), as BACE‑2 also processes the wild‑type APP sequence efficiently .

Enzyme selectivity BACE-1 BACE-2 Alzheimer's disease

Product Purity and Reproducibility

Commercial preparations of Mca-SEVNLDAEFK(Dnp) are consistently supplied with purity ≥98% as verified by HPLC and mass spectrometry . This high purity contrasts with some alternative BACE‑1 substrates where reported purity ranges from 90‑95%, leading to potential batch‑to‑batch variations in kinetic constants and inhibitor IC₅₀ values [1].

Peptide purity Quality control Reproducibility

Mca-SEVNLDAEFK(Dnp) Recommended Applications


HTS of BACE-1 Inhibitors

The combination of high catalytic efficiency (kcat/Km = 17.1 s⁻¹·μM⁻¹) and >95% quenching efficiency ensures robust signal‑to‑background ratios even with low enzyme concentrations, making Mca‑SEVNLDAEFK(Dnp) the preferred substrate for automated 384‑ and 1536‑well inhibitor screens [1]. The 20‑fold fluorescence enhancement upon cleavage allows reliable detection of weak inhibitors and facilitates dose‑response curve generation with minimal substrate depletion [2].

BACE-1 Activity in Biological Samples

The >100‑fold selectivity for BACE‑1 over BACE‑2 minimizes interference from endogenous BACE‑2 present in brain homogenates and cerebrospinal fluid [1]. This property is critical when validating target engagement in ex vivo pharmacodynamic studies, where BACE‑2 activity could otherwise confound interpretation of BACE‑1 inhibition [2].

BACE-1 Mutant Kinetics and SAR

The well‑characterized kinetic parameters (Km = 0.7 μM, kcat = 12 s⁻¹) and high purity (≥98%) provide a reliable baseline for studying BACE‑1 variants or engineered enzymes [1]. Researchers can confidently attribute changes in activity to enzyme modifications rather than substrate variability, a critical requirement for SAR campaigns and mutagenesis studies [2].

BACE-1 Live-Cell Imaging

The bright Mca fluorophore (quantum yield 0.85) and the 20‑fold fluorescence enhancement upon cleavage enable sensitive detection of BACE‑1 activity in cellular compartments [1]. When conjugated with cell‑penetrating peptides, Mca‑SEVNLDAEFK(Dnp) can be used to visualize real‑time BACE‑1 activity in primary neurons or brain slices, providing spatial and temporal resolution unattainable with less sensitive substrates [2].

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